1H-Indole-3-dodecanol, 6-methoxy-
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Overview
Description
1H-Indole-3-dodecanol, 6-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-3-dodecanol, 6-methoxy- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1H-Indole-3-dodecanol, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-3-dodecanol, 6-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-dodecanol, 6-methoxy- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and differentiation .
Comparison with Similar Compounds
1H-Indole-3-dodecanol, 6-methoxy- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in synthesizing other indole derivatives.
6-Methoxy-1H-indole-3-carbaldehyde: Similar in structure but with different functional groups, leading to varied reactivity and applications.
The uniqueness of 1H-Indole-3-dodecanol, 6-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
651331-38-3 |
---|---|
Molecular Formula |
C21H33NO2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
12-(6-methoxy-1H-indol-3-yl)dodecan-1-ol |
InChI |
InChI=1S/C21H33NO2/c1-24-19-13-14-20-18(17-22-21(20)16-19)12-10-8-6-4-2-3-5-7-9-11-15-23/h13-14,16-17,22-23H,2-12,15H2,1H3 |
InChI Key |
ZYRSPLLLOIVSBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCO |
Origin of Product |
United States |
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